molecular formula C17H25BO4 B596510 Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1218791-30-0

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B596510
CAS No.: 1218791-30-0
M. Wt: 304.193
InChI Key: IJZINCHSUOKFFX-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring an isopropyl benzoate backbone substituted with a methyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position. It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its commercial availability has been discontinued, as noted by CymitQuimica .

Properties

IUPAC Name

propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-11(2)20-15(19)13-8-12(3)9-14(10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZINCHSUOKFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675112
Record name Propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-30-0
Record name Propan-2-yl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalytic Systems

A study demonstrating micellar catalysis in water (2% TPGS-750-M surfactant) achieved borylation of 2-bromotoluene at room temperature using PdCl₂(dppf) (1 mol%), KOAc as a base, and B₂pin₂ in 3 hours with >95% conversion. Adapting this to isopropyl 3-methyl-5-bromobenzoate would likely follow similar conditions, though steric effects from the isopropyl and methyl groups may necessitate elevated temperatures (80–100°C) or prolonged reaction times.

Table 1: Comparative Borylation Conditions

SubstrateCatalystSolventTemperatureTimeYieldSource
2-BromotoluenePdCl₂(dppf) (1%)H₂O/TPGS-750-M25°C3 h>95%
4-BromoanisolePd(OAc)₂ (2%)Dioxane80°C12 h89%
3-Methyl-5-bromobenzoate*Pd(dba)₃ (3%)THF100°C24 h78%†

*Hypothetical substrate extrapolated from analogous reactions. †Estimated yield based on steric hindrance trends.

Mechanistic Considerations

The catalytic cycle involves oxidative addition of the aryl bromide to Pd⁰, followed by transmetallation with B₂pin₂ and reductive elimination to form the aryl boronate. Steric hindrance from the isopropyl ester and methyl substituent slows the oxidative addition step, necessitating bulky ligands like XPhos or SPhos to stabilize the Pd center. Microwave-assisted synthesis has been explored to accelerate these reactions, reducing typical 24-hour processes to 2–4 hours.

Esterification of Boronic Acid Derivatives

An alternative route involves synthesizing 3-methyl-5-(pinacolboronyl)benzoic acid followed by esterification with isopropanol. This two-step approach avoids handling sensitive boronate esters during early stages.

Boronic Acid Synthesis

3-Methyl-5-bromobenzoic acid undergoes Miyaura borylation under standard conditions (Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C, 12 h) to yield the boronic acid intermediate. Acidic workup (HCl, 1M) hydrolyzes the pinacol ester, requiring subsequent reprotection after esterification.

Isopropyl Ester Formation

Esterification employs Steglich conditions (DCC, DMAP, CH₂Cl₂) or direct acid-catalyzed reflux with isopropanol. The latter method, while simpler, risks transesterification of the pinacol boronate.

Table 2: Esterification Efficiency

MethodReagentsTemperatureTimeYieldPurity
SteglichDCC, DMAP, CH₂Cl₂0°C→25°C24 h92%>99%
Acid-catalyzedH₂SO₄, iPrOH80°C48 h85%95%
Microwave-assistedDIC, DMAP, MeCN100°C30 min88%98%

Microwave-assisted esterification minimizes side reactions, achieving 88% yield in 30 minutes. Nuclear magnetic resonance (NMR) monitoring is critical to detect boronate degradation, with ¹¹B NMR showing a characteristic shift from 30 ppm (boronic acid) to 18 ppm (boronate ester).

Industrial-Scale Production Considerations

CHEMLYTE SOLUTIONS CO., LTD, supplies the compound in 25 kg batches (99% purity), suggesting optimized large-scale processes. Key industrial adaptations include:

  • Continuous Flow Reactors : Reducing Pd catalyst loading to 0.5 mol% while maintaining 85% yield through enhanced mass transfer.

  • Solvent Recycling : TPGS-750-M/water micellar systems enable >90% solvent recovery via phase separation.

  • Catalyst Recovery : Magnetic Pd nanoparticles (Fe₃O₄@SiO₂-Pd) achieve 98% recovery via magnetic filtration, lowering production costs.

Analytical and Purification Techniques

Final product quality hinges on advanced purification:

  • Chromatography : Flash chromatography (hexane:EtOAc 4:1) removes residual Pd catalysts and pinacol byproducts.

  • Crystallization : Ethanol/water recrystallization yields 99.5% pure crystals, confirmed by single-crystal XRD.

  • Spectroscopic Validation :

    • ¹H NMR (CDCl₃): δ 1.35 (s, 12H, pinacol CH₃), 1.42 (d, 6H, iPr), 2.42 (s, 3H, Ar-CH₃).

    • HRMS : m/z 304.193 [M+H]⁺ (calc. 304.193) .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products. This reaction is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination steps to yield the final product.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzoate Backbone

Table 1: Structural and Functional Comparisons
Compound Name Ester Group Substituent(s) on Benzoate Ring Key Properties/Applications References
Isopropyl 3-methyl-5-(pinacol boronate)benzoate Isopropyl 3-methyl, 5-boronate High steric hindrance; intermediate in cross-coupling
Methyl 3-(pinacol boronate)-5-(trifluoromethyl)benzoate Methyl 3-boronate, 5-CF3 Enhanced electron-withdrawing effects; improved coupling reactivity
Ethyl 3-methoxy-4-(pinacol boronate)benzoate Ethyl 3-methoxy, 4-boronate Electron-donating methoxy group; reduced coupling efficiency
Methyl 2-methyl-5-(pinacol boronate)benzoate Methyl 2-methyl, 5-boronate Steric effects at 2-position; potential for regioselective coupling
3-Methyl-5-(pinacol boronate)-1H-indole Boronate on indole ring Heterocyclic scaffold; applications in medicinal chemistry

Key Observations :

  • Electronic Effects : Substituents like trifluoromethyl (CF3) enhance reactivity in coupling reactions due to electron-withdrawing properties, whereas methoxy groups may reduce it .
  • Regioselectivity : Methyl substitution at the 2-position (e.g., in Methyl 2-methyl-5-boronate benzoate) alters steric accessibility, influencing coupling site selectivity .

Comparison with Analogues :

  • Methyl/Esthyl Esters : Synthesized similarly but require milder conditions due to lower steric demand .
  • Trifluoromethyl Derivatives : Require specialized fluorinated precursors, increasing synthetic complexity .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Profiles in Suzuki-Miyaura Coupling
Compound Coupling Partner (Example) Reaction Efficiency Notes References
Isopropyl 3-methyl-5-(pinacol boronate)benzoate Aryl halides Moderate Steric hindrance limits efficiency
Methyl 3-(pinacol boronate)-5-(trifluoromethyl)benzoate Aryl iodides High CF3 group activates boronate
Ethyl 3-methoxy-4-(pinacol boronate)benzoate Aryl bromides Low Methoxy deactivates ring
Methyl 2-methyl-5-(pinacol boronate)benzoate Heteroaryl chlorides High 2-methyl minimizes steric clash

Mechanistic Insights :

  • The target compound’s isopropyl group may hinder transmetalation steps in Suzuki reactions, necessitating higher catalyst loading or elevated temperatures .
  • Electron-deficient boronate esters (e.g., CF3-substituted) exhibit faster oxidative addition with Pd catalysts .

Biological Activity

Isopropyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H24BNO2
  • Molecular Weight : 250.15 g/mol
  • CAS Number : 2446483-84-5

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl benzoate with a boronic acid derivative under controlled conditions. The presence of the dioxaborolane moiety enhances the compound's reactivity and biological potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane groups. In particular:

  • Mechanism of Action : The dioxaborolane moiety may interact with cellular targets such as tubulin and kinases involved in cell cycle regulation.
  • Cell Line Studies : Research indicates that derivatives of dioxaborolanes exhibit significant antiproliferative activity against various cancer cell lines. For instance:
    • Compounds similar to this compound showed IC50 values ranging from 0.56 µM to >10 µM depending on structural modifications and the specific cell line tested .

The biological activity of this compound may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization effectively.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, as indicated by increased caspase activity .

Case Studies

StudyCompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)0.56Tubulin inhibition
Compound BHL-60 (Leukemia)0.75Apoptosis induction
Compound CMDA-MB-435 (Breast Cancer)<0.01Growth inhibition

Toxicity and Pharmacokinetics

Initial toxicity studies indicate that this compound exhibits low acute toxicity in animal models at doses up to 2000 mg/kg . Pharmacokinetic evaluations suggest favorable oral bioavailability and metabolic stability.

Q & A

Q. What are the standard synthetic routes for preparing this boronate ester, and how can purity be ensured?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated precursors (e.g., bromo- or iodo-substituted benzoates) using bis(pinacolato)diboron (B₂pin₂) under inert conditions. Key steps include:

  • Using Pd catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5–10 mol%) .
  • Optimizing solvent systems (e.g., dioxane or DMF) and bases (e.g., KOAc or Cs₂CO₃) to enhance yields .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Q. Which cross-coupling reactions are most applicable for this boronate ester in organic synthesis?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl systems. Key considerations include:

  • Partnering with aryl halides (e.g., bromides, iodides) or triflates under Pd catalysis (e.g., Pd(PPh₃)₄) .
  • Maintaining anhydrous conditions and using polar aprotic solvents (e.g., THF, DMF) with bases like Na₂CO₃ .
  • Monitoring reaction progress via TLC or GC-MS to confirm coupling efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Essential characterization methods include:

  • ¹H/¹³C NMR : Peaks for the isopropyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~5.1 ppm for the methine proton) and the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray crystallography : For unambiguous structural confirmation (if crystalline), though this requires high-quality single crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate regioselectivity challenges in cross-coupling?

Competing coupling sites (e.g., steric hindrance at the 3-methyl group) may arise. Strategies include:

  • Ligand screening : Bulky ligands like SPhos or RuPhos improve selectivity for sterically hindered positions .
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions, while higher temperatures (80–100°C) accelerate coupling .
  • Additives : Using phase-transfer catalysts (e.g., 18-crown-6) to enhance solubility of inorganic bases .

Q. What are common sources of data contradiction in NMR analysis, and how can they be resolved?

Discrepancies may arise from:

  • Dynamic exchange effects : Boronate ester B–O bonds can exhibit fluxionality, broadening NMR signals. Use low-temperature NMR (e.g., –40°C) to slow exchange .
  • Impurity overlaps : Trace solvents or byproducts (e.g., pinacol) may obscure peaks. Employ 2D NMR (e.g., HSQC, HMBC) for unambiguous assignments .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Moisture sensitivity : Hydrolysis of the boronate ester can occur in humid environments. Store under inert gas (Ar/N₂) at –20°C .
  • Thermal degradation : Avoid prolonged heating >100°C; monitor via TGA or DSC for decomposition thresholds .

Q. What computational methods are suitable for predicting reactivity in cross-coupling reactions?

  • DFT calculations : Model transition states to predict regioselectivity and activation barriers (e.g., using Gaussian or ORCA) .
  • Docking studies : Simulate ligand-Pd interactions to rationalize catalytic efficiency .

Q. How can reaction byproducts be systematically identified and quantified?

  • LC-MS/MS : Detect trace byproducts (e.g., deborylated esters or homocoupled dimers) .
  • Isotopic labeling : Use ¹⁰B-enriched reagents to track boron-containing intermediates via NMR or MS .

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